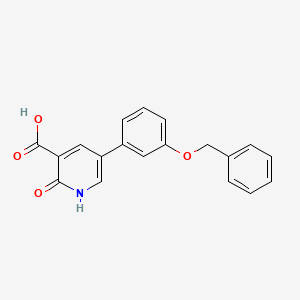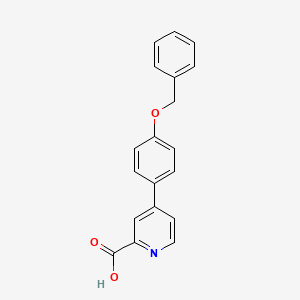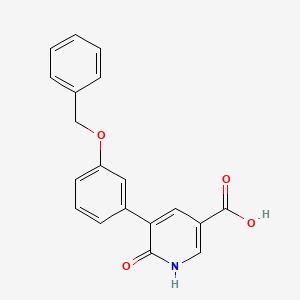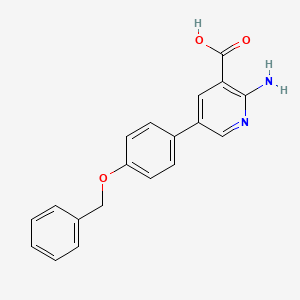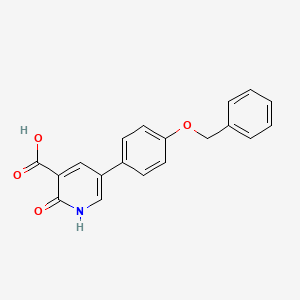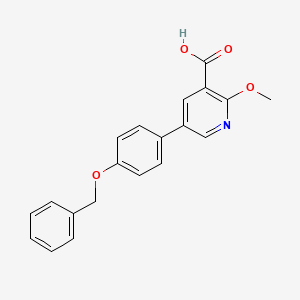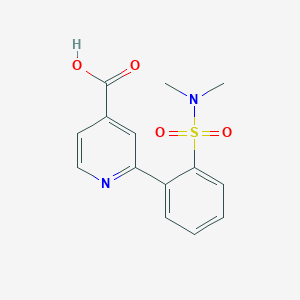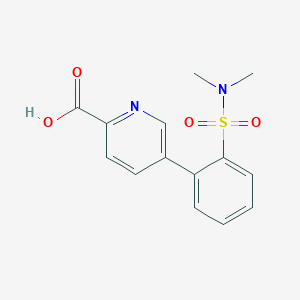
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% (2-DMS-PA) is an important organic compound used in various scientific research applications. It is a derivative of nicotinic acid (NA) and is synthesized by the reaction of nicotinic acid with dimethylsulfamoyl chloride. 2-DMS-PA has a wide range of applications in the fields of biochemistry, physiology and pharmacology.
Applications De Recherche Scientifique
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is used extensively in scientific research, particularly in the fields of biochemistry, physiology and pharmacology. It is used as a reagent in various biochemical assays, such as enzyme assays, protein assays and DNA assays. It is also used to study the structure and function of proteins, as well as to study the effects of drugs on cells. In addition, it is used in the study of the metabolism of drugs, and to study the effects of drugs on the body.
Mécanisme D'action
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is thought to act as a competitive inhibitor of nicotinic acid receptors. It binds to the same receptors as nicotinic acid, but does not activate them. This prevents the activation of the receptors by nicotinic acid, and thus prevents the associated physiological effects.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholine esterase, which is involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can have a number of effects, including increased alertness, improved memory and improved motor coordination. In addition, 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin and norepinephrine. This can lead to increased levels of these neurotransmitters, which can have a number of effects, including improved mood, improved sleep and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a highly pure compound, with a purity of 95%. This makes it ideal for use in biochemical assays and other scientific research applications. In addition, it is relatively easy to synthesize, and is stable at room temperature. However, it is important to note that 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is a potent inhibitor of nicotinic acid receptors, and care should be taken when using it in experiments involving these receptors.
Orientations Futures
The potential applications of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% are still being explored. One area of research is the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% as a drug delivery system. This could involve the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to deliver drugs to specific areas of the body, or to target specific cells or tissues. Another potential application is the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to study the effects of drugs on the body. This could involve the use of 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to study the metabolic pathways of drugs, or to study the effects of drugs on specific biochemical pathways. Finally, 2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the brain, as it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Méthodes De Synthèse
2-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized by the reaction of nicotinic acid with dimethylsulfamoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 0 and 60 °C. The reaction produces a dimethylsulfamoyl ester of nicotinic acid, which is then purified by recrystallization. The product of the reaction is a white crystalline powder with a purity of 95%.
Propriétés
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-8-4-3-6-10(12)13-11(14(17)18)7-5-9-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFXRAEVAMUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

